molecular formula C6H10N2O2 B100774 Methyl 1-methyl-2-imidazoline-4-carboxylate CAS No. 17289-17-7

Methyl 1-methyl-2-imidazoline-4-carboxylate

Cat. No. B100774
CAS RN: 17289-17-7
M. Wt: 142.16 g/mol
InChI Key: IJUSJNTYIZUJRL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-imidazoline-4-carboxylate, also known as MMIC, is a chemical compound that has been extensively studied for its various biological activities. It is a synthetic molecule that has been found to have potential applications in the field of medicine and research.

Mechanism Of Action

The mechanism of action of Methyl 1-methyl-2-imidazoline-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.

Biochemical And Physiological Effects

Methyl 1-methyl-2-imidazoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells exposed to oxidative stress. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells exposed to inflammatory stimuli. In addition, Methyl 1-methyl-2-imidazoline-4-carboxylate has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages And Limitations For Lab Experiments

Methyl 1-methyl-2-imidazoline-4-carboxylate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, there are also some limitations to using Methyl 1-methyl-2-imidazoline-4-carboxylate in lab experiments. It has low solubility in water and may require the use of organic solvents for its administration. In addition, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of Methyl 1-methyl-2-imidazoline-4-carboxylate. One area of research could be the development of more efficient synthesis methods that can produce Methyl 1-methyl-2-imidazoline-4-carboxylate in higher yields. Another area of research could be the investigation of the potential of Methyl 1-methyl-2-imidazoline-4-carboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders. The development of novel delivery systems for Methyl 1-methyl-2-imidazoline-4-carboxylate could also be an area of future research. Furthermore, the exploration of the potential of Methyl 1-methyl-2-imidazoline-4-carboxylate as a lead compound for the development of new drugs with improved efficacy and safety profiles could be an exciting area of research.

Scientific Research Applications

Methyl 1-methyl-2-imidazoline-4-carboxylate has been extensively studied for its various biological activities, including its potential as an anti-inflammatory agent, antioxidant, and anti-tumor agent. It has been found to have a protective effect against oxidative stress and inflammation-induced damage in various cell types. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUSJNTYIZUJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590932
Record name Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2-imidazoline-4-carboxylate

CAS RN

17289-17-7
Record name Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

17.0 g of 38C was dissolved in 203 ml of anhydrous methanol and dry hydrogen chloride was bubbled rapidly into the mixture while it was heated to and at reflux for 2 hours. the mixture was cooled, stripped of volatiles, mixed with 300 ml of water, neutralized with solid sodium bicarbonate, made basic to pH=9 with 3N aqueous sodium carbonate solution. The aqueous phase was extracted with methylene chloride, the extract was dried (MgSO4), filtered and stripped of solvent, to give methyl 1-methylimidazoline-4-carboxylate (38D), as a brown oil.
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